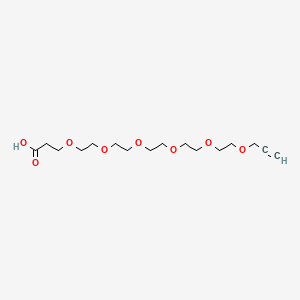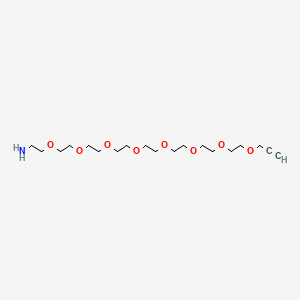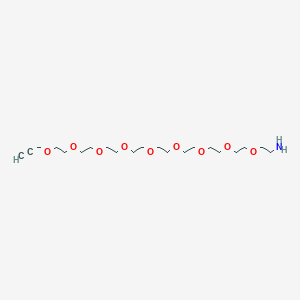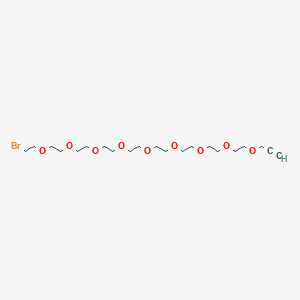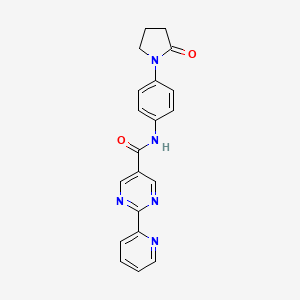![molecular formula C20H25Cl2FN4O2S B610346 (Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride CAS No. 2125956-82-1](/img/structure/B610346.png)
(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PXS-5153A is a novel mechanism based, fast-acting, dual LOXL2/LOXL3 inhibitor, which was used to interrogate the role of these enzymes in models of collagen crosslinking and fibrosis. PXS-5153A dose-dependently reduced LOXL2-mediated collagen oxidation and collagen crosslinking in vitro. In two liver fibrosis models, carbon tetrachloride or streptozotocin/high fat diet-induced, PXS-5153A reduced disease severity and improved liver function by diminishing collagen content and collagen crosslinks. In myocardial infarction, PXS-5153A improved cardiac output.
科学的研究の応用
Lysyl Oxidase Like 2/3 Enzymatic Inhibitor
PXS-5153A is a potent, selective, orally active, and fast-acting inhibitor of lysyl oxidase like 2/3 enzymes (LOXL2/LOXL3) . It has an IC50 of <40 nM for LOXL2 across all mammalian species and an IC50 of 63 nM for human LOXL3 .
Fibrosis Treatment
PXS-5153A has been shown to reduce crosslinks and ameliorate fibrosis . In two liver fibrosis models, carbon tetrachloride or streptozotocin/high fat diet-induced, PXS-5153A reduced disease severity and improved liver function by diminishing collagen content and collagen crosslinks .
Collagen Crosslinking
Due to its crucial role in collagen crosslinking, inhibition of the enzymatic activities of LOXL2/LOXL3 by PXS-5153A represents an innovative therapeutic approach for the treatment of fibrosis .
Myocardial Infarction Treatment
In myocardial infarction, PXS-5153A has been shown to improve cardiac output .
Selectivity Over Other Amine Oxidases
PXS-5153A is >40-fold selective for LOXL2 over both LOX and LOXL1 and >700-fold selective over other related amine oxidases .
Fast Acting Inhibitor
PXS-5153A is a fast-acting inhibitor, with enzymatic activity almost entirely blocked within 15 minutes .
特性
IUPAC Name |
3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNGJNTNAUITD-ULPVBNQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride | |
Q & A
Q1: What is the mechanism of action of PXS-5153A and how does it affect fibrosis?
A1: PXS-5153A is a dual inhibitor of lysyl oxidase like-2 (LOXL2) and LOXL3 enzymes [, ]. These enzymes play a crucial role in fibrosis by initiating the crosslinking of collagen, a major component of the extracellular matrix. PXS-5153A directly interacts with LOXL2/3 and blocks their enzymatic activity, thereby reducing the formation of collagen crosslinks. This reduction in crosslinking leads to decreased collagen deposition, ultimately ameliorating fibrosis and improving organ function.
Q2: What are the key findings from preclinical studies on PXS-5153A in models of fibrosis?
A2: Preclinical studies utilizing PXS-5153A have demonstrated its therapeutic potential in various fibrosis models:
- Liver Fibrosis: In both carbon tetrachloride-induced and streptozotocin/high fat diet-induced liver fibrosis models, PXS-5153A administration resulted in reduced disease severity and improved liver function. These improvements were accompanied by a decrease in collagen content and collagen crosslinks in the liver [].
- Myocardial Infarction: Treatment with PXS-5153A after myocardial infarction led to improved cardiac output, suggesting its potential in mitigating cardiac fibrosis and improving heart function [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

